N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-6-8-15(13-14)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZXJOMVLMCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has demonstrated notable antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial and fungal strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, as well as fungi, showing significant minimum inhibitory concentration (MIC) values.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.50 |
| Escherichia coli | 1.43 |
| Bacillus subtilis | 1.27 |
| Candida albicans | 1.27 |
These results suggest that the compound is effective against multiple pathogens, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116). The IC50 values indicate its potency in comparison to standard chemotherapeutic agents.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 4.53 |
| Standard (5-FU) | 9.99 |
The lower IC50 value for this compound compared to 5-Fluorouracil indicates its potential as a more effective anticancer agent .
Biological Research
Mechanism of Action
Research has focused on understanding the mechanism by which this compound exerts its biological effects. The compound acts as an inhibitor of specific enzymes involved in pain pathways and inflammation, which may explain its dual role as an antimicrobial and anticancer agent .
Case Study: Structure-Activity Relationship
A study conducted on various benzothiazole derivatives, including this compound, highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the benzothiazole ring was shown to significantly alter the compound's efficacy against targeted enzymes and cancer cell lines .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be utilized in the synthesis of dyes and fluorescent materials. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in sensors and imaging technologies.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . Molecular docking studies have shown that it binds to the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its antimicrobial and anticancer properties, making it a candidate for further research and development in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which contributes to its biological activity. The general formula for this compound is . The presence of the benzothiazole ring enhances the compound's interaction with biological targets, facilitating its role in various biochemical pathways.
Target of Action:
this compound primarily targets the DprE1 enzyme, crucial for the biosynthesis of arabinogalactan in mycobacterial cell walls. Inhibition of this enzyme leads to the death of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.
Biochemical Pathways:
The compound's action disrupts essential cellular processes by inhibiting specific enzymatic functions, which can result in antimicrobial effects against various pathogens. This mechanism is critical for its application in treating infections caused by resistant bacterial strains.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to standard antibiotics .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Klebsiella pneumoniae | 10 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827) and breast cancer cells (MCF-7). The compound's IC50 values indicate significant potential for inhibiting tumor cell proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Antibacterial Efficacy : A study involving clinical isolates of E. coli and K. pneumoniae demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its potential as a treatment for resistant infections.
- Antitumor Activity : In vivo studies have shown that treatment with this compound significantly reduced tumor size in mouse models of lung cancer, supporting its role as a promising anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides. For example, coupling 2-(1,3-benzothiazol-2-yl)aniline with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or chloroform yields the target compound. Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled reflux temperatures (70–80°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .
Q. What preliminary biological assays are recommended to evaluate the antimicrobial or anticancer potential of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine minimum inhibitory concentrations (MICs).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include a non-cancerous cell line (e.g., HEK-293) for selectivity evaluation. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%) are mandatory .
Advanced Research Questions
Q. How does the substitution pattern on the benzamide moiety influence biological activity, and what strategies can resolve contradictory structure-activity relationship (SAR) data?
- Methodological Answer : Systematic substituent variation (e.g., electron-withdrawing groups like -NO₂ at the meta position vs. electron-donating -OCH₃ at para) reveals electronic effects on target binding. For example, a -NO₂ group enhances antitubercular activity by improving membrane penetration, while -OH increases solubility but reduces potency. Contradictory SAR data (e.g., conflicting MICs across studies) can be resolved by standardizing assay protocols, validating compound purity, and employing 3D-QSAR models to predict bioactivity cliffs .
Table 1: Substituent Effects on Biological Activity
| Substituent (Position) | Property Modified | Observed Impact on Activity | Reference |
|---|---|---|---|
| -Cl (2-position) | Lipophilicity | ↑ Antimicrobial activity | |
| -OH (3-position) | Solubility | ↓ Potency, ↑ metabolic stability | |
| -NO₂ (4-position) | Electronic effects | ↑ Antitubercular activity |
Q. What experimental and computational approaches are recommended to investigate binding kinetics and target interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., Mycobacterium tuberculosis DprE1) on a sensor chip to measure real-time binding kinetics (kₐ, k𝒹) and calculate dissociation constants (K𝒹) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding with active-site residues (e.g., Lys418 in DprE1) and π-π stacking with benzothiazole .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence intensity upon compound binding to estimate binding affinity .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in antimicrobial studies?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:
- ADME Profiling : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and Caco-2 cell permeability.
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability.
- In Vivo Validation : Conduct dose-response studies in murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound, and how can refinement challenges be addressed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. Refinement challenges (e.g., disorder in the benzothiazole ring) are mitigated using SHELXL with restraints (SIMU/DELU) and twin refinement (TWIN/BASF commands) . Data deposition in CCDC (e.g., CCDC 1013218) ensures reproducibility .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the anti-tubercular activity of structurally analogous benzothiazole derivatives?
- Methodological Answer :
- Standardize Assays : Use identical bacterial strains (e.g., H37Rv M. tuberculosis) and growth media (Middlebrook 7H9).
- Validate Compound Integrity : Confirm purity via HPLC and characterize degradation products (e.g., hydrolysis of amide bonds).
- Cross-validate Data : Compare results with reference compounds (e.g., isoniazid) and replicate studies in independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
